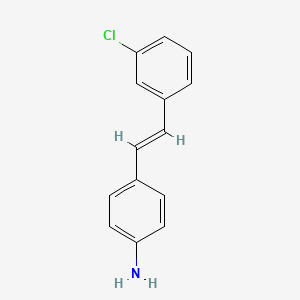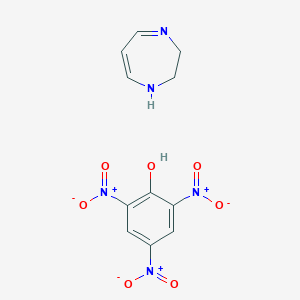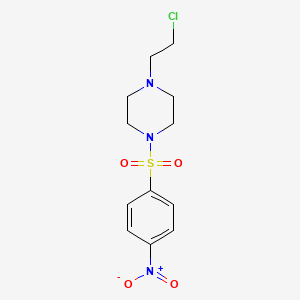![molecular formula C15H20ClNO2 B14340412 furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101104-94-3](/img/structure/B14340412.png)
furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a methoxyphenyl group, and an azanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
Formation of the Azanium Chloride Moiety: The azanium chloride moiety can be formed by reacting an amine with hydrochloric acid, resulting in the formation of the corresponding ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological effects. The azanium chloride moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-methyl: A simpler furan derivative with a methyl group instead of the methoxyphenyl group.
Furan-2-propyl: Another furan derivative with a propyl group.
Uniqueness
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is unique due to the presence of the methoxyphenyl group and the azanium chloride moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
101104-94-3 |
|---|---|
Fórmula molecular |
C15H20ClNO2 |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-17-15-9-3-2-6-13(15)7-4-10-16-12-14-8-5-11-18-14;/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3;1H |
Clave InChI |
QOWCPINXBMTSSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCC[NH2+]CC2=CC=CO2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


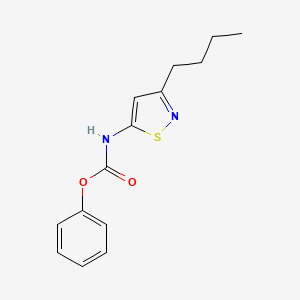
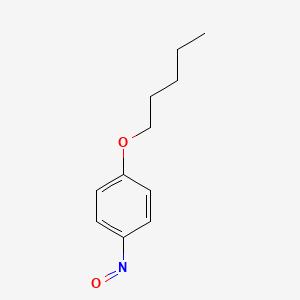
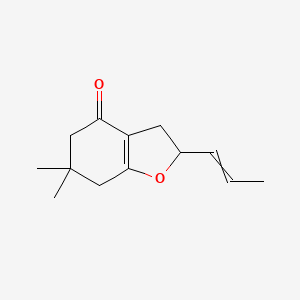
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
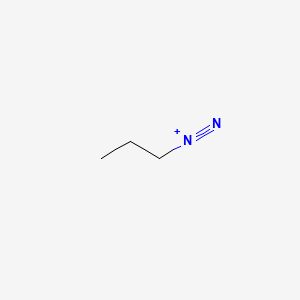
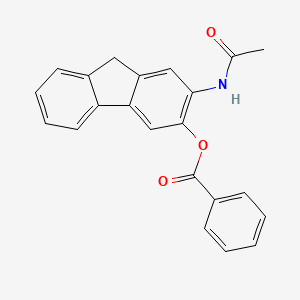
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
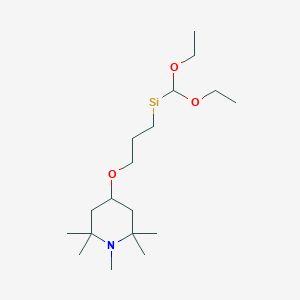
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
